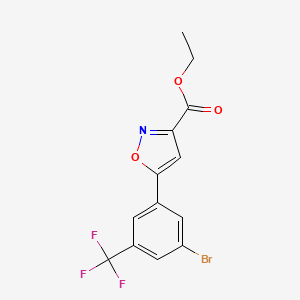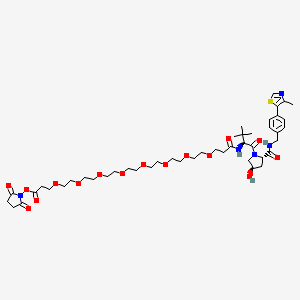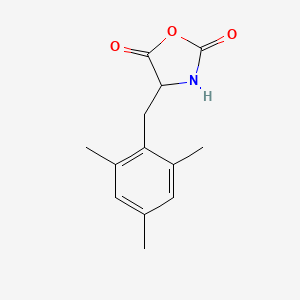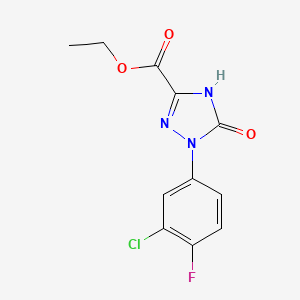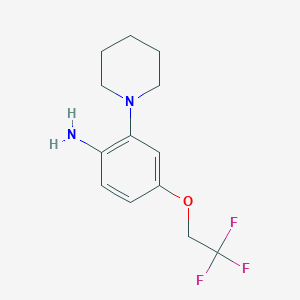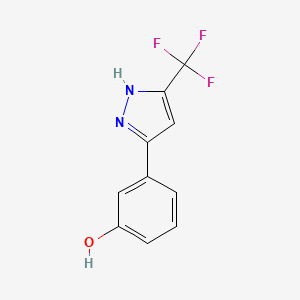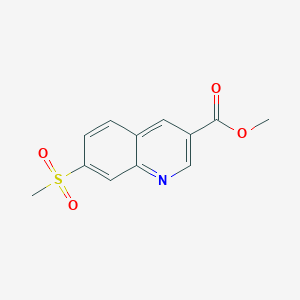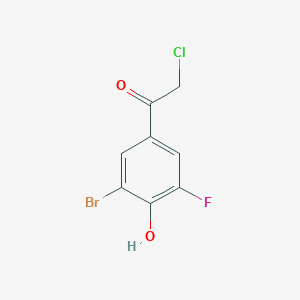
3'-Bromo-5'-fluoro-4'-hydroxyphenacyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination of 5’-fluoro-4’-hydroxyphenacyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 3’-Bromo-5’-fluoro-4’-hydroxybenzophenone.
Reduction: Formation of 3’-Bromo-5’-fluoro-4’-hydroxyphenethyl alcohol.
科学的研究の応用
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3’-Bromo-4’-hydroxyphenacyl chloride
- 5’-Fluoro-4’-hydroxyphenacyl chloride
- 3’-Chloro-5’-fluoro-4’-hydroxyphenacyl chloride
Uniqueness
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine and fluorine atoms, which can impart distinct electronic and steric effects. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H5BrClFO2 |
|---|---|
分子量 |
267.48 g/mol |
IUPAC名 |
1-(3-bromo-5-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(7(12)3-10)2-6(11)8(5)13/h1-2,13H,3H2 |
InChIキー |
FEFKGMPJFWZWPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)O)Br)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


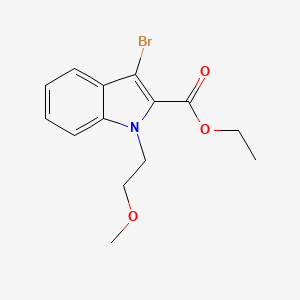
![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
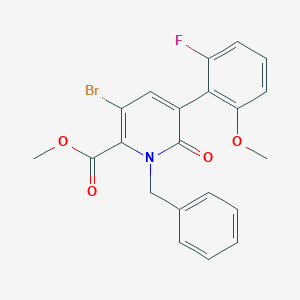
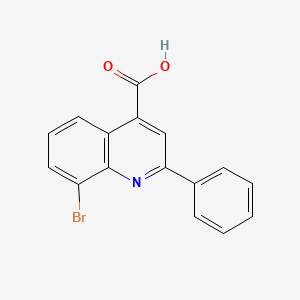
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)

![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
